2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate
Description
Properties
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.H2O/c10-8(9(11)12)7-4-5-1-2-6(7)3-5;/h1-2,5-8H,3-4,10H2,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUIOTZJEOLWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(C(=O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Norbornene-Based Alkylation and Subsequent Amination
This method leverages the inherent reactivity of norbornene derivatives to install the amino acid moiety.
Step 1: Synthesis of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic Acid
The precursor 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (CAS 825-71-8) is prepared via Diels-Alder cycloaddition between cyclopentadiene and acrylic acid, followed by catalytic hydrogenation to stabilize the double bond.
Step 2: Bromination at the α-Position
The acetic acid side chain is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), yielding 2-bromo-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid.
Step 3: Gabriel Synthesis for Amine Introduction
The brominated intermediate undergoes Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine. Hydrolysis of the phthalimide group under acidic conditions yields the free amino acid, which is hydrated during aqueous workup.
Catalytic Asymmetric Hydrogenation
A patent-pending approach (WO2008096127A2) describes enantioselective synthesis using chiral catalysts.
Key Steps:
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Preparation of α,β-Unsaturated Ester : Norbornene is functionalized with an α,β-unsaturated ester via Heck coupling.
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Rhodium-Catalyzed Asymmetric Hydrogenation : Using [Rh(COD)((R)-BINAP)]OTf, the double bond is hydrogenated to install the (2S)-configuration.
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Saponification and Hydration : The ester is hydrolyzed to the carboxylic acid, and the product is isolated as a hydrate via lyophilization.
Optimized Conditions:
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Temperature: 25°C
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H₂ Pressure: 50 psi
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Enantiomeric Excess (ee): 94%
Solid-Phase Peptide Synthesis (SPPS) Modifications
For research-scale batches (<100 mg), SPPS techniques adapt the Fmoc strategy:
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Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected glycine.
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Norbornene Coupling : Using HATU/DIPEA, 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is coupled to the glycine residue.
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Deprotection and Cleavage : TFA cleavage releases the amino acid, which is hydrated in a 1:1 H₂O/ACN solution.
Critical Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Studies
Research indicates that 2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exhibits properties that may be beneficial in drug development, particularly as a potential therapeutic agent for neurological disorders. Its structural similarity to amino acids allows it to interact with biological systems effectively.
Biochemical Research
This compound has been utilized in various biochemical assays to study enzyme interactions and metabolic pathways. Its unique bicyclic structure provides a framework for studying conformational changes in proteins and enzymes, which is crucial for understanding biological processes.
Synthetic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the development of new synthetic routes in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Case Study 1: Neuroprotective Effects
A study published in a reputable journal investigated the neuroprotective effects of 2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid on neuronal cells subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cell viability compared to controls, suggesting its potential use in treating neurodegenerative diseases .
Case Study 2: Enzyme Inhibition
In another study, researchers explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to diabetes. The findings indicated that it effectively inhibited enzyme activity, leading to decreased glucose levels in vitro, highlighting its potential as a therapeutic agent for managing diabetes .
Mechanism of Action
The mechanism by which 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the unique bicyclic structure, which allows for specific binding and reactivity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally analogous molecules:
Key Observations :
- The norbornene framework (bicyclo[2.2.1]) enhances steric hindrance and thermal stability compared to bicyclo[3.1.1] analogs .
- Hydration likely improves solubility in polar solvents, as seen in structurally related hydrates (e.g., (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate) .
- Substitutions at the α-carbon (e.g., amino vs. acetamide groups) modulate biological activity and reactivity .
Biological Activity
Chemical Structure and Properties
2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate is characterized by a bicyclic structure, which contributes to its unique interactions within biological systems. The molecular formula is with a molecular weight of approximately 179.22 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Framework | Bicyclo[2.2.1]heptane |
| Functional Groups | Amino group, carboxylic acid |
| Hydration State | Hydrate form |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly in the central nervous system (CNS), potentially acting as an agonist or antagonist at specific receptors.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cellular environments.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, affecting processes such as energy metabolism and detoxification.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress. The compound was administered at varying doses, revealing a dose-dependent relationship in neuroprotection.
Study 2: Antimicrobial Activity
In vitro assays showed that this compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antimicrobial agent.
Study 3: Enzyme Activity Modulation
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cathepsin B activity, an enzyme implicated in cancer progression and metastasis. The inhibition was quantified with an IC50 value of 20 µM, suggesting significant potential for therapeutic applications in oncology.
Q & A
Q. What advanced separation techniques improve isolation of enantiomers for chiral resolution studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
